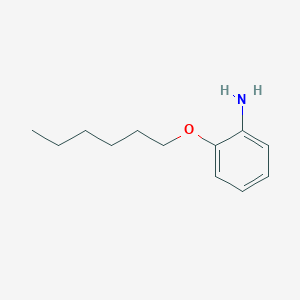

2-(Hexyloxy)aniline

Vue d'ensemble

Description

Aniline derivatives are a significant class of compounds in organic chemistry due to their versatility in various chemical reactions and applications. The compound "2-(Hexyloxy)aniline" is not directly mentioned in the provided papers, but the studies do offer insights into the chemistry of related aniline derivatives and their properties. These insights can be extrapolated to understand the characteristics and potential reactivity of "2-(Hexyloxy)aniline."

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, a two-step synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid is reported, which involves converting the acid to its phenyl ester and then condensing it with an aniline derivative . This method is noted for its high yield and purity, which is essential for the production of photoreceptor-grade azo pigments. Similarly, the synthesis of 2-(Hexyloxy)aniline would require careful selection of starting materials and reaction conditions to achieve a high-purity product.

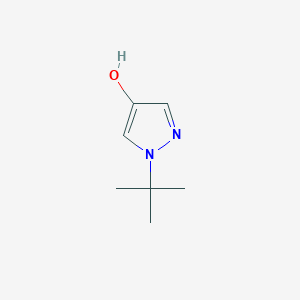

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of a nitrothiophene aniline derivative was determined using spectroscopic methods and theoretical calculations, which showed excellent agreement with the experimental data . The molecular geometry and electronic structure of such compounds are often investigated using computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT), which would also be applicable to "2-(Hexyloxy)aniline" to predict its structure and reactivity.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including hydroxylation, which can be mediated by cytochrome P-450 enzymes through a hydroxyl radical mechanism . This information is relevant to understanding the metabolic pathways and potential toxicity of aniline compounds in biological systems. The reactivity of "2-(Hexyloxy)aniline" in similar oxidative processes could be inferred from such studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives, such as solubility, electrical conductivity, and electrochemical behavior, are influenced by their molecular structure. For instance, the introduction of substituents into the aniline aromatic ring can significantly improve solubility in organic solvents and affect the electrical conductivity of the resulting polymers . These properties are essential for the practical application of aniline derivatives in materials science and electronics. The properties of "2-(Hexyloxy)aniline" would likely be impacted by the hexyloxy substituent, affecting its solubility and potential use in polymer synthesis.

Applications De Recherche Scientifique

Material Science and Polymer Chemistry

Synthesis of Liquid Crystal Materials : The synthesis of Schiff bases from 4-(6-hydroxyhexyloxy)-N-(5-nitro-2-thienylmethylene)aniline, leading to materials with potential applications in guest-host interactions for nonlinear optical materials. This work highlights the role of such aniline derivatives in developing advanced materials with specific optical properties (Bagheri, Entezami, & Ghanadzadeh, 2001).

Development of Conducting Polymers : The study on n-alkyl group-substituted poly(m-aniline)s, including derivatives with hexyloxy groups, has shown potential in creating organic ferromagnetic polymers. This research contributes to the understanding of magnetic properties in polymers, opening avenues for applications in electronic and spintronic devices (Ito, Ota, Tanaka, Yamabe, & Yoshizawa, 1995).

Environmental Chemistry and Degradation Studies

- Degradation of Anilines by Ozonation : Anilines, including those with hexyloxy substituents, undergo effective degradation when exposed to ozone. This study provides insights into the kinetics, stoichiometry, and pathways of aniline degradation, which is crucial for environmental remediation and the treatment of industrial effluents (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).

Catalysis and Chemical Transformations

- Catalytic Oxidation of Phenolic and Aniline Compounds : Fe3O4 magnetic nanoparticles have been employed as catalysts for the removal of phenol and aniline from aqueous solutions, demonstrating the potential of using magnetic nanoparticles in catalytic oxidation processes for water treatment. This research underscores the effectiveness of such catalysts in environmental applications, particularly for the treatment of pollutants (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Propriétés

IUPAC Name |

2-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYXVHAMZJRKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579887 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hexyloxy)aniline | |

CAS RN |

52464-50-3 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

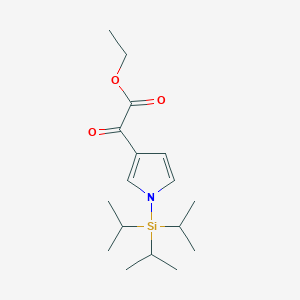

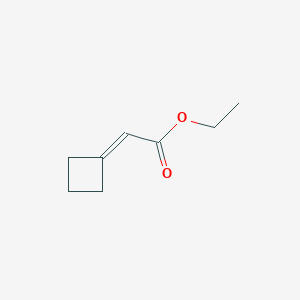

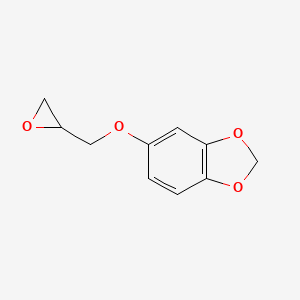

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)